N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxyphenyl)oxalamide
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Overview
Description
N-(3-imidazol-1-ylpropyl)-N’-(2-methoxyphenyl)oxamide is a synthetic organic compound that features both an imidazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)-N’-(2-methoxyphenyl)oxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Propyl Chain: The imidazole ring is then alkylated with a propyl halide under basic conditions to form the 3-imidazol-1-ylpropyl intermediate.
Formation of the Oxamide Linkage: The final step involves the reaction of the 3-imidazol-1-ylpropyl intermediate with 2-methoxyphenyl isocyanate to form the oxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazol-1-ylpropyl)-N’-(2-methoxyphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The oxamide linkage can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a potential bioactive molecule with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-imidazol-1-ylpropyl)-N’-(2-methoxyphenyl)oxamide would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Catalysis: It may act as a ligand, coordinating to a metal center and facilitating catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-imidazol-1-ylpropyl)-N’-(2-hydroxyphenyl)oxamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(3-imidazol-1-ylpropyl)-N’-(2-chlorophenyl)oxamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-(3-imidazol-1-ylpropyl)-N’-(2-methoxyphenyl)oxamide is unique due to the presence of both the imidazole ring and the methoxyphenyl group, which can impart specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-22-13-6-3-2-5-12(13)18-15(21)14(20)17-7-4-9-19-10-8-16-11-19/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDIOMIVYJJYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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